molecular formula C16H14FN5O B12919771 N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide CAS No. 121845-83-8

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Cat. No.: B12919771
CAS No.: 121845-83-8
M. Wt: 311.31 g/mol
InChI Key: UUMOUDRURDEIED-UHFFFAOYSA-N
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Description

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a synthetic organic compound that belongs to the class of pyridotriazine derivatives

Properties

CAS No.

121845-83-8

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]acetamide

InChI

InChI=1S/C16H14FN5O/c1-8-13(19-10(3)23)15-14(9(2)18-8)20-16(22-21-15)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,23)

InChI Key

UUMOUDRURDEIED-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)NC(=O)C)N=NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridotriazine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and nitriles under acidic or basic conditions.

    Introduction of the fluoro-phenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluoro-phenyl group is introduced to the pyridotriazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its effectiveness against resistant strains highlights its potential use in developing new antibiotics or antifungal agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Neuroprotective Effects:
this compound has shown promise in neuroprotection studies. It may protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance efficiency and stability.

2. Photocatalysis:
this compound has been explored for its photocatalytic properties. It can facilitate chemical reactions under light irradiation, which is beneficial in environmental remediation processes such as the degradation of pollutants or water purification systems.

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer Cell LinesInhibition of proliferation in multiple cancer types; apoptosis induction observed.
Antimicrobial TestingBacterial StrainsEffective against resistant strains; potential for new antibiotic development.
Neuroprotection ResearchNeuronal CellsReduced oxidative stress; protective effects noted against neurodegeneration.
Organic Electronics DevelopmentOLEDsImproved efficiency when integrated into device structures; stable performance over time.
Photocatalytic Activity AssessmentEnvironmental RemediationEffective degradation of pollutants under UV light; promising results for water treatment applications.

Mechanism of Action

The mechanism of action of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Chloro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide
  • N-(3-(4-Methyl-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Uniqueness

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is unique due to the presence of the fluoro-phenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, binding affinity to targets, and overall biological activity.

Biological Activity

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a heterocyclic structure characterized by a pyrido(3,4-e)(1,2,4)triazine core with a fluoro-substituent on the phenyl group and two methyl groups at positions 5 and 7. Its molecular formula is C14H11FN4C_{14}H_{11}FN_4, with a molecular weight of approximately 254.26 g/mol .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • The compound has shown significant efficacy against various cancer cell lines. For instance, studies have demonstrated its capability to inhibit cell viability in human breast cancer cells with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action :
    • The biological activity is largely attributed to its interaction with specific molecular targets involved in cancer progression. In vitro assays suggest that the compound may inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .
    • Enhanced apoptosis markers such as increased CASPASE 3/7 activity were observed upon treatment with this compound .
  • Anti-inflammatory Properties :
    • Preliminary investigations indicate that this compound may also possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX) .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant inhibition of cell viability in breast cancer
MechanismInhibition of PARP activity
Apoptosis InductionIncreased CASPASE 3/7 activity
Anti-inflammatoryPotential COX inhibition

Case Studies

  • Breast Cancer Study :
    A study evaluating the effects of this compound on MCF-7 breast cancer cells found that it significantly reduced cell viability at concentrations ranging from 0.01 to 100 µM. The IC50 value was reported to be around 18 µM .
  • Mechanistic Insights :
    In silico studies have supported the interaction of this compound with PARP1, suggesting a targeted approach for its use in cancer therapy. The computational analyses indicated that the binding affinity of the compound to PARP1 was comparable to known inhibitors like Olaparib .

Q & A

Q. What are the recommended synthetic routes for N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido[3,4-e][1,2,4]triazin-8-yl)-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
  • Pyridotriazine Core Formation : Cyclocondensation of substituted pyridine precursors with triazine derivatives under reflux conditions (e.g., THF or dioxane) .
  • Fluorophenyl Group Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl moiety .
  • Acetamide Functionalization : Acylation of the amine group using acetyl chloride in the presence of a base like triethylamine .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) can minimize trial-and-error approaches .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments. 19^{19}F NMR confirms fluorophenyl integration .
  • FTIR : Identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) in the acetamide group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H18_{18}FN5_5O) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How can researchers assess preliminary biological activity for this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA. Include positive controls (e.g., staurosporine for kinases) .
  • Dose-Response Curves : Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism). Use triplicates to assess reproducibility .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Compare buffer pH, ion concentrations, and incubation times. For example, kinase assays are sensitive to Mg2+^{2+} levels .
  • Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Structural Analog Comparison : Test fluorophenyl-substituted analogs (e.g., chloro or methyl derivatives) to isolate electronic effects .
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .

Q. What strategies optimize the synthetic yield while adhering to green chemistry principles?

  • Methodological Answer :
  • Solvent Selection : Replace THF/dioxane with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce heavy metal waste .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce reaction time (e.g., Corning AFR™ modules) .
  • Process Simulation : Aspen Plus® models predict energy consumption and optimize solvent recovery .

Q. How can computational models predict the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR). Validate with co-crystallized ligands .
  • ADMET Prediction : SwissADME estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for metabolic degradation (e.g., cytochrome P450 oxidation) .
  • Machine Learning : Train models on PubChem datasets to correlate structural features with bioavailability .

Q. What experimental approaches validate the compound’s selectivity against off-target receptors?

  • Methodological Answer :
  • Panel Screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler®) to identify cross-reactivity .
  • Cryo-EM/SPR : Resolve binding kinetics (kon_{on}/koff_{off}) using surface plasmon resonance or cryogenic electron microscopy .
  • CRISPR-Cas9 Knockouts : Generate cell lines lacking the target protein to confirm on-mechanism activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.